REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-])=O)[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].O1CCOCC1.[ClH:22]>CCO.[Pd]>[ClH:22].[NH2:13][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([OH:1])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6] |f:5.6|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
13.96 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated with the use of a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether (100 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1C=C(C(=O)OC)C=C(C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54.6 mmol | |
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |